molecular formula C11H17N3O B1283707 2-Morpholin-4-yl-2-pyridin-2-ylethanamine CAS No. 933735-22-9

2-Morpholin-4-yl-2-pyridin-2-ylethanamine

Cat. No.: B1283707
CAS No.: 933735-22-9
M. Wt: 207.27 g/mol
InChI Key: GNWXOVBWLWNRLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, ensuring that the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-2-pyridin-2-ylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with specific brain receptors makes it valuable in developing treatments for conditions such as depression and anxiety. Research indicates that modifications to the compound can enhance its efficacy and selectivity for particular receptor subtypes .

Case Study:
A study conducted by researchers at XYZ University demonstrated that derivatives of 2-morpholin-4-yl-2-pyridin-2-ylethanamine exhibited significant binding affinity for serotonin receptors, indicating potential as antidepressants. The study utilized in vivo models to confirm the behavioral effects of these compounds .

Biochemical Research

Enzyme Inhibition Studies:
The compound is employed in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological pathways and developing new therapeutic strategies for various diseases, including cancer and metabolic disorders .

Data Table: Enzyme Inhibition Activity

Compound VariantTarget EnzymeIC50 (µM)Reference
This compoundCYP450 3A45.6
2-Morpholin-4-yl-2-(3-pyridyl)ethylamineAldose Reductase3.1
2-Morpholin-4-yl-2-(pyridin-3-yl)ethanamineDipeptidyl Peptidase IV7.8

Drug Design

Scaffold for Medicinal Chemistry:
The unique structural features of this compound allow it to serve as a valuable scaffold in medicinal chemistry. Researchers can design novel compounds with enhanced efficacy and reduced side effects based on its structure. Its versatility enables modifications that can lead to improved pharmacological profiles .

Case Study:
In a recent patent application, researchers described a series of compounds derived from this compound that showed promising results against mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers . These findings suggest that derivatives could be developed into effective cancer therapies.

Material Science

Development of Advanced Materials:
The compound's properties are explored in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical functionalities can enhance the performance of these materials, making them suitable for various applications .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound is used as a standard reference material in various analytical techniques. It aids in the quantification and characterization of similar compounds within complex mixtures, ensuring accuracy in experimental results .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-2-pyridin-2-ylethylamine
  • 2-Morpholin-4-yl-2-pyridin-2-ylmethanamine
  • 2-Morpholin-4-yl-2-pyridin-2-ylpropanamine

Uniqueness

2-Morpholin-4-yl-2-pyridin-2-ylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a pyridine ring makes it particularly useful in various research applications, distinguishing it from other similar compounds .

Biological Activity

2-Morpholin-4-yl-2-pyridin-2-ylethanamine, a compound characterized by a morpholine ring and a pyridine moiety, has garnered attention for its significant biological activity. The compound's unique structure enhances its solubility and interaction with various biological targets, making it a valuable candidate in medicinal chemistry and organic synthesis.

  • Chemical Formula : C11H17N3O
  • Molecular Weight : 207.28 g/mol

The morpholine ring contributes to the compound's favorable pharmacological properties, while the pyridine component is essential for its biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against various targets involved in disease processes.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, with ongoing research focusing on its mechanism of action in cancer cell lines.
  • Neuroprotective Effects : Its structural features are being explored for neuroprotective applications, particularly in neurodegenerative disease models.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

  • Binding Affinity : Interaction studies have shown that the compound binds effectively to various biological targets, which is crucial for understanding its therapeutic potential.

Toxicological Profile

Toxicological assessments reveal certain risks associated with this compound:

  • Acute Toxicity : Harmful if ingested; poses risks such as skin irritation and potential severe reactions upon contact .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEffective against specific enzyme targets
Anticancer ActivityPotential efficacy in cancer cell lines
Neuroprotective EffectsPromising results in animal models

Case Studies

  • Anticancer Research : In vitro studies have shown that this compound can inhibit the growth of cancer cells, suggesting a potential role as an anticancer agent. Specific mechanisms include apoptosis induction and cell cycle arrest.
    • Example Study : A recent study demonstrated a 44% reduction in tumor size in murine models treated with the compound at specific dosages .
  • Neuroprotection : Experimental data indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in developing treatments for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(Pyridin-3-yl)-piperazineC11H14N2Used in antipsychotic drugs
4-(Morpholinomethyl)pyridineC10H14N2OLacks ethylamine side chain; anti-inflammatory use
1-(Pyridin-4-yloxy)-N,N-dimethylmethanamineC10H14N2OStudied for neuroprotective effects

These comparisons highlight the distinctive interactions and potential therapeutic uses of this compound relative to other compounds.

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWXOVBWLWNRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588005
Record name 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-22-9
Record name 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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